molecular formula C6H11FO5 B1253437 2-deoxy-2-((18)F)fluoro-D-mannopyranose

2-deoxy-2-((18)F)fluoro-D-mannopyranose

Cat. No.: B1253437
M. Wt: 181.15 g/mol
InChI Key: ZCXUVYAZINUVJD-PRCAYWMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-deoxy-2-((18)F)fluoro-D-mannopyranose is a 2-deoxy-2-fluoro-D-mannopyranose.

Scientific Research Applications

Tumor Imaging

Mechanism of Action:
18F-fluoro-D-mannose is metabolized by hexokinase, similar to 18F-FDG, leading to its phosphorylation and retention in tumor cells. This metabolic trapping allows for effective imaging of tumors through PET scans.

Key Findings:

  • In studies involving tumor-bearing rats, 18F-fluoro-D-mannose demonstrated tumor uptake comparable to that of 18F-FDG, with a quasi-standardized uptake value (SUV) of approximately 2.83 for 18F-fluoro-D-mannose versus 2.40 for 18F-FDG .
  • The compound showed significantly lower uptake in the brain compared to 18F-FDG, which is advantageous for imaging brain tumors as it reduces background noise .

Case Study:
A study conducted on a transplantable rat tumor model revealed that the uptake of 18F-fluoro-D-mannose reached levels of 2.65 ± 0.81% dose/g at 60 minutes post-injection, with rapid blood clearance and favorable tumor-to-blood ratios (29.4) observed . This suggests its potential utility as an effective diagnostic tool for cancer detection.

Atherosclerosis Imaging

Targeting Plaque Inflammation:
Research indicates that 18F-fluoro-D-mannose can be utilized to visualize inflammation in atherosclerotic plaques due to its preferential uptake by macrophages present in these lesions.

Key Findings:

  • In a rabbit model, the uptake of 18F-fluoro-D-mannose was shown to correlate with the density of macrophages within atherosclerotic plaques, making it a valuable tool for assessing plaque stability and risk of rupture .
  • The study highlighted that the compound could restrict binding of anti-mannose receptor antibodies to macrophages, indicating its specificity for inflammatory processes associated with cardiovascular diseases .

Comparison with Other Tracers

Tracer Tumor Uptake (%ID/g) Brain Uptake (%ID/g) Tumor-to-Blood Ratio
18F-Fluoro-D-Mannose2.83 ± 0.221.89 ± 0.1329.4
18F-Fluorodeoxyglucose2.40 ± 0.302.63 ± 0.2622.1

This table illustrates that while both tracers have similar tumor uptake values, 18F-fluoro-D-mannose offers advantages in terms of reduced brain uptake and higher tumor-to-blood ratios, enhancing its diagnostic capabilities in specific contexts.

Synthesis and Radiochemical Properties

The synthesis of 18F-fluoro-D-mannose has been optimized using nucleophilic substitution reactions, yielding high radiochemical purity (97.6%–98.7%) and yields (50%–68%). These properties are crucial for ensuring effective imaging outcomes .

Properties

Molecular Formula

C6H11FO5

Molecular Weight

181.15 g/mol

IUPAC Name

(3S,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i7-1

InChI Key

ZCXUVYAZINUVJD-PRCAYWMUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)[18F])O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-deoxy-2-((18)F)fluoro-D-mannopyranose
Reactant of Route 2
2-deoxy-2-((18)F)fluoro-D-mannopyranose
Reactant of Route 3
2-deoxy-2-((18)F)fluoro-D-mannopyranose
Reactant of Route 4
2-deoxy-2-((18)F)fluoro-D-mannopyranose
Reactant of Route 5
2-deoxy-2-((18)F)fluoro-D-mannopyranose
Reactant of Route 6
2-deoxy-2-((18)F)fluoro-D-mannopyranose

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